molecular formula C8H4F4O B1302119 5-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 90381-08-1

5-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B1302119
CAS RN: 90381-08-1
M. Wt: 192.11 g/mol
InChI Key: MITVIZWTPVYRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(trifluoromethyl)benzaldehyde is a compound that is part of the trifluoromethylated benzaldehydes family. These compounds are of interest due to their potential applications in various chemical reactions and their unique physical and chemical properties, which are influenced by the presence of fluorine atoms. Although the provided papers do not directly discuss 5-Fluoro-2-(trifluoromethyl)benzaldehyde, they do provide insights into the behavior of similar fluorinated compounds, which can be extrapolated to understand the characteristics of the compound .

Synthesis Analysis

The synthesis of fluorinated benzaldehydes can be achieved through various methods. One such method is room temperature deoxyfluorination using sulfuryl fluoride and tetramethylammonium fluoride, as described in the synthesis of benzaldehydes and α-ketoesters . This method demonstrates a broad scope and favorable comparison to other deoxyfluorination methods for many substrates, which could potentially be applied to the synthesis of 5-Fluoro-2-(trifluoromethyl)benzaldehyde.

Molecular Structure Analysis

The molecular and crystal structures of trifluoromethylated compounds are significantly influenced by the presence of organic fluorine. Weak intermolecular interactions, such as hydrogen bonds and the "fluorous effect," play a crucial role in determining the molecular conformation and packing characteristics of these compounds . The trifluoromethyl group can introduce conformational flexibility and rotational disorder in crystalline solids, affecting the overall stability and structure of the molecule.

Chemical Reactions Analysis

Fluorinated compounds are known for their reactivity in various chemical reactions. For instance, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate demonstrates the ability of fluorinated reagents to effect electrophilic aromatic substitution, which could be relevant for further functionalization of 5-Fluoro-2-(trifluoromethyl)benzaldehyde . Additionally, the presence of fluorine atoms can influence cyclization reactions, as seen in the synthesis of ring-fluorinated hetero- and carbocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(trifluoromethyl)benzaldehyde would be influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. These groups can affect the acidity, lipophilicity, and overall reactivity of the molecule. The steric and supramolecular structures of similar fluorinated compounds have been analyzed, revealing the separation of hydrophilic and lipophilic regions within the crystal, which could also be applicable to 5-Fluoro-2-(trifluoromethyl)benzaldehyde .

Scientific Research Applications

  • Synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

    • Application : This compound is used in the synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The source does not provide specific results or outcomes for this application .
  • Synthesis of 2-amino-5-trifluoromethylquinazoline and substituted benzo[b]thiophene-2-carboxylates

    • Application : 2-Fluoro-6-(trifluoromethyl)benzaldehyde, a similar compound, is used in the synthesis of 2-amino-5-trifluoromethylquinazoline and substituted benzo[b]thiophene-2-carboxylates .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The source does not provide specific results or outcomes for this application .
  • Synthesis of Diaryl Ether and Substituted Benzo[b]thiophene-2-carboxylates

    • Application : 2-Fluoro-6-(trifluoromethyl)benzaldehyde, a similar compound, is used in the synthesis of diaryl ether and substituted benzo[b]thiophene-2-carboxylates .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The source does not provide specific results or outcomes for this application .
  • Preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol and Other Compounds

    • Application : 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a similar compound, is used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol and other compounds .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The source does not provide specific results or outcomes for this application .
  • Synthesis of Diaryl Ether and Substituted Benzo[b]thiophene-2-carboxylates

    • Application : 2-Fluoro-6-(trifluoromethyl)benzaldehyde, a similar compound, is used in the synthesis of diaryl ether and substituted benzo[b]thiophene-2-carboxylates .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The source does not provide specific results or outcomes for this application .
  • Preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol and Other Compounds

    • Application : 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a similar compound, is used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol and other compounds .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The source does not provide specific results or outcomes for this application .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITVIZWTPVYRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372123
Record name 5-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS RN

90381-08-1
Record name 5-Fluoro-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.